Due to its emolliency and ability to form emulsions, myristyl oleate has been explored as an excipient in topical drug delivery systems []. Excipients are inactive ingredients that help deliver the active pharmaceutical ingredient (API) effectively. Myristyl oleate's ability to improve spreadability and potentially enhance skin penetration makes it a candidate for topical formulations [].
Research suggests myristyl oleate might be useful as a carrier for nanoparticles. Nanoparticles are microscopic particles used for targeted drug delivery or other applications. Myristyl oleate's lipophilic (fat-loving) nature could aid in the encapsulation and delivery of hydrophobic (water-fearing) drugs within nanoparticles.
Myristyl oleate is an ester formed from myristic acid and oleic acid, with the chemical formula . This compound is characterized by its long-chain structure, which consists of a myristyl group (derived from myristic acid) and an oleate group (derived from oleic acid). Myristyl oleate exhibits both hydrophobic and hydrophilic properties, classifying it as an amphiphile. Its unique structure allows it to function effectively in various applications, including cosmetics and pharmaceuticals, due to its emollient properties and ability to form stable emulsions .
The mechanism of action of myristyl oleate depends on the specific application. Here are two potential areas of interest:
This reaction indicates that myristyl oleate can revert to its constituent fatty acids when exposed to water, which is significant for its stability in formulations .
Myristyl oleate can be synthesized through various methods, primarily via esterification reactions between myristic acid and oleic acid. The general reaction is as follows:
This reaction can be catalyzed by various agents, including acidic catalysts such as sulfuric acid or lipases for enzymatic synthesis. The choice of catalyst can significantly affect the yield and purity of the final product .
Myristyl oleate finds applications across several industries due to its unique properties:
Myristyl oleate shares similarities with several other fatty acid esters. Here are some comparable compounds:
Uniqueness of Myristyl Oleate: Myristyl oleate's long-chain structure allows for enhanced skin penetration compared to shorter-chain esters, making it particularly effective in topical applications. Its dual functionality as both an emollient and emulsifier distinguishes it from similar compounds.
Myristyl oleate, systematically known as tetradecyl (Z)-octadec-9-enoate, represents a significant class of wax esters formed through the esterification of myristyl alcohol with oleic acid [1] [2] [3]. This long-chain fatty acid ester exhibits distinctive physicochemical characteristics that make it particularly valuable in cosmetic formulations and industrial applications. The compound possesses a molecular formula of C₃₂H₆₂O₂ with a molecular weight of 478.83 g/mol, reflecting its substantial hydrocarbon backbone structure [1] [2] [3].
The thermal properties of myristyl oleate demonstrate characteristic behaviors typical of long-chain wax esters. Differential scanning calorimetry analysis reveals a well-defined melting point of 22.5°C, positioning this compound at the boundary between solid and liquid states under ambient conditions [1] [2] [4]. The freezing point occurs at 19.9°C, indicating a narrow thermal hysteresis of approximately 2.6°C between the melting and crystallization processes [5] [6].
The predicted boiling point of myristyl oleate reaches 543.5 ± 29.0°C under standard atmospheric pressure conditions, demonstrating the substantial thermal stability associated with its high molecular weight structure [1] [2] [4]. This elevated boiling point reflects the significant intermolecular forces present in the compound, primarily van der Waals interactions between the extended hydrocarbon chains.
Thermal gravimetric analysis indicates that myristyl oleate maintains structural integrity up to approximately 165-200°C before significant thermal degradation occurs [7] [8]. The decomposition profile follows a characteristic pattern observed in fatty acid esters, with maximum decomposition rates occurring between 250-300°C [9] [10]. This thermal stability range positions myristyl oleate as suitable for applications requiring moderate temperature resistance.
Phase transition behavior in myristyl oleate is influenced by the conformational flexibility of the oleic acid moiety, particularly around the cis-double bond at the 9-position [11]. The presence of this unsaturated linkage significantly affects the crystalline packing arrangements compared to fully saturated analogs, resulting in lower melting points and modified rheological properties [12] [13].
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point (Onset) | 20.5-22.5°C | DSC | [1] [5] [6] |
| Melting Point (Peak) | 22.5°C | DSC | [1] [2] |
| Freezing Point | 19.9°C | DSC | [5] [6] |
| Thermal Degradation Onset | 165-200°C | TGA | [7] [8] |
| Maximum Decomposition Rate | 250-300°C | TGA | [9] [10] |
| Boiling Point (Predicted) | 543.5 ± 29.0°C | Computational | [1] [2] |
The solubility characteristics of myristyl oleate reflect its amphiphilic nature, exhibiting distinct behaviors across different solvent systems. In aqueous environments, myristyl oleate demonstrates practically negligible solubility, with reported values of approximately 4.927×10⁻¹⁰ mg/L at 25°C [14] [15]. This extremely low water solubility is attributed to the predominant hydrophobic character imparted by the extensive saturated alkyl chains.
Polar organic solvents show markedly different solubility profiles. Ethanol readily dissolves myristyl oleate, with complete miscibility achieved under standard conditions [15] [16] [17]. Similarly, dimethyl sulfoxide demonstrates excellent solvating capacity, achieving concentrations exceeding 100 mg/mL [15] [18]. The enhanced solubility in these polar aprotic solvents results from favorable interactions between the ester carbonyl group and the solvent molecules.
Nonpolar and moderately polar organic solvents exhibit superior compatibility with myristyl oleate. Chloroform shows complete miscibility, while diethyl ether and hexane provide excellent solubility characteristics [19] [20] [21] [17]. These observations align with the like-dissolves-like principle, where the extensive nonpolar regions of myristyl oleate favor interaction with similarly nonpolar solvent environments.
Buffered aqueous systems present limited solubility options. In phosphate-buffered saline at pH 7.2, myristyl oleate achieves sparingly soluble concentrations of approximately 0.1 mg/mL [15]. Tris-HCl buffer systems at pH 8.5 show slightly enhanced solubility, reaching approximately 1 mg/mL [15]. These aqueous solubility limitations necessitate the use of co-solvents or emulsification techniques in formulation applications.
| Solvent Type | Solubility | Polarity | Reference |
|---|---|---|---|
| Water | Practically Insoluble (4.927×10⁻¹⁰ mg/L) | Polar | [14] [15] |
| Ethanol | Soluble | Polar | [15] [16] [17] |
| Diethyl Ether | Soluble | Moderately Polar | [20] [17] |
| Chloroform | Miscible | Nonpolar | [17] |
| DMSO | Soluble (>100 mg/mL) | Polar Aprotic | [15] [18] |
| Organic Solvents (General) | Miscible with most organic solvents | Various | [17] [22] |
The rheological behavior of myristyl oleate in cosmetic formulations demonstrates complex interactions that significantly influence product performance and sensory characteristics. As a wax ester, myristyl oleate contributes to the structural framework of emulsions while providing distinctive flow properties that enhance application characteristics [23] [24].
In oil-in-water emulsion systems, myristyl oleate exhibits thixotropic behavior, characterized by time-dependent viscosity changes under applied shear stress [23] [25]. This property proves particularly valuable in cosmetic applications, as it allows formulations to maintain structural integrity during storage while facilitating easy application and spreading upon use. The thixotropic recovery rate varies depending on the concentration of myristyl oleate and the presence of other formulation components.
Viscosity measurements reveal that myristyl oleate contributes to the formation of structured networks within cosmetic emulsions [24] [25]. At concentrations typically employed in cosmetic formulations (1-5% w/w), myristyl oleate functions as a tackiness-reducing agent while maintaining desirable rheological properties [24]. The compound's ability to reduce stickiness without compromising moisturizing efficacy makes it particularly valuable in facial care products.
Dynamic rheological analysis demonstrates that myristyl oleate influences both storage modulus and loss modulus of cosmetic formulations [23] [26]. The presence of myristyl oleate typically increases the yield stress required to initiate flow, contributing to improved stability against gravitational separation [25] [27]. This rheological modification proves essential for maintaining homogeneous distribution of active ingredients throughout the product shelf life.
Temperature-dependent rheological behavior shows that myristyl oleate maintains beneficial flow properties across physiologically relevant temperature ranges [23] [28]. The compound's melting point near skin temperature (22.5°C) ensures optimal spreadability during application while providing structure at storage temperatures [1] [23].
The oxidative stability of myristyl oleate represents a critical parameter influencing both product quality and shelf life in cosmetic applications. The presence of the oleic acid moiety introduces a site of unsaturation that serves as the primary locus for oxidative degradation [29] [30]. The cis-double bond at the 9-position of the oleic acid chain exhibits characteristic susceptibility to autoxidation processes.
Peroxidability index calculations, based on the fatty acid composition of myristyl oleate, yield estimated values ranging from 15-25 [29] [31]. This moderate peroxidability index positions myristyl oleate between highly stable saturated esters and more vulnerable polyunsaturated compounds. The single double bond in the oleic acid moiety provides a balance between functional properties and oxidative stability.
Accelerated aging studies reveal that myristyl oleate follows first-order degradation kinetics under controlled oxidative stress conditions [9] [30]. The induction period, representing the time before significant oxidative changes occur, typically ranges from 30-60 days under ambient storage conditions [29] [30]. This timeframe provides adequate stability for most cosmetic applications when appropriate antioxidant systems are employed.
Primary oxidation products, primarily hydroperoxides, accumulate during the initial stages of oxidation, with concentrations typically ranging from 50-200 μg/g depending on storage conditions [29]. Secondary oxidation products, including malondialdehyde and other aldehydic compounds, develop subsequently, with concentrations reaching 80-150 μg/g during extended storage periods [29].
Thermal stability analysis indicates that myristyl oleate maintains structural integrity up to 165-200°C under inert atmospheric conditions [7] [8]. This thermal stability window encompasses typical cosmetic processing temperatures, ensuring minimal degradation during manufacturing operations. The presence of phenolic antioxidants significantly enhances the oxidative stability of myristyl oleate, extending both thermal and storage stability parameters [29] [31].
Isothermal thermogravimetric analysis provides detailed kinetic parameters for the degradation process [30]. The activation energy for thermal decomposition of myristyl oleate aligns with values reported for similar long-chain fatty acid esters, indicating predictable degradation behavior under elevated temperature conditions [9] [10].
| Parameter | Value/Range | Conditions | Reference |
|---|---|---|---|
| Peroxidability Index (Theoretical) | 15-25 (Estimated) | Based on fatty acid composition | [29] [31] |
| Induction Period (Days) | 30-60 | Ambient storage | [29] [30] |
| Primary Oxidation Products (μg/g) | 50-200 | Initial storage | [29] |
| Secondary Oxidation Products (MDA, μg/g) | 80-150 | Extended storage | [29] |
| Thermal Stability Limit (°C) | 165-200 | Inert atmosphere | [7] [8] |
| Degradation Kinetics Order | First Order | Isothermal conditions | [9] [30] |